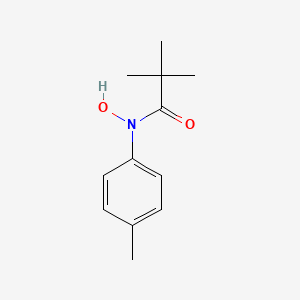
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is an organic compound belonging to the amide class. This compound is characterized by the presence of a hydroxy group, a dimethyl group, and a methylphenyl group attached to a propanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide typically involves the reaction of 2,2-dimethylpropanoic acid with 4-methylphenylamine in the presence of a dehydrating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the amide bond provides stability and specificity in binding. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the hydroxy and methylphenyl groups.
N-(4-Methoxyphenyl)-2,2-dimethylpropanamide: Similar structure with a methoxy group instead of a hydroxy group.
2,2-Dimethyl-N-(3-methylphenyl)propanamide: Similar structure with a different substitution pattern on the aromatic ring.
Uniqueness
N-Hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity. The combination of the dimethyl and methylphenyl groups further enhances its stability and specificity in various applications.
Propiedades
Número CAS |
111750-21-1 |
|---|---|
Fórmula molecular |
C12H17NO2 |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-hydroxy-2,2-dimethyl-N-(4-methylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO2/c1-9-5-7-10(8-6-9)13(15)11(14)12(2,3)4/h5-8,15H,1-4H3 |
Clave InChI |
DDZIUXFTMBMNEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[4.4]nona-2,7-diene](/img/structure/B14320145.png)
![3-{[(Triethylsilyl)oxy]methyl}pyridine](/img/structure/B14320148.png)
![2-[2-(4-Chlorophenyl)ethenyl]naphtho[1,2-D][1,3]thiazole](/img/structure/B14320153.png)
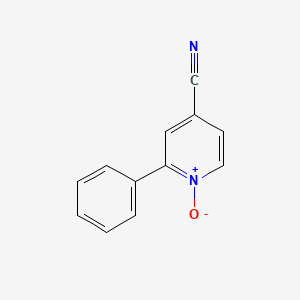
![Bis(4-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanone](/img/structure/B14320180.png)
![4-amino-2-methylsulfanyl-4aH-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B14320191.png)
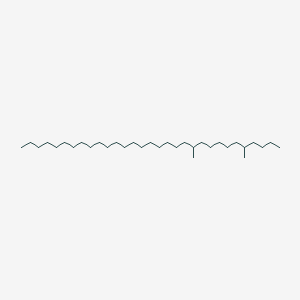
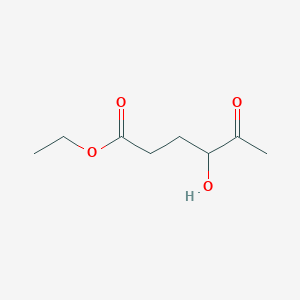
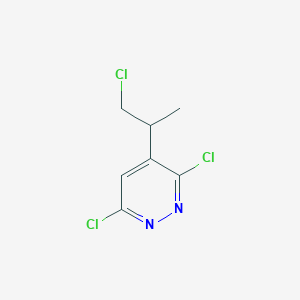
![2-[(4-Methylanilino)methylidene]cyclopentan-1-one](/img/structure/B14320219.png)
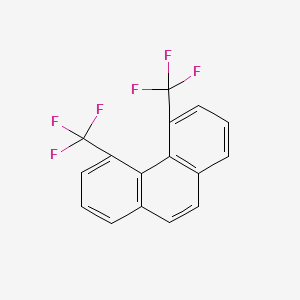
![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
![(4-Chlorophenyl)[2-(2-hydroxyphenoxy)phenyl]methanone](/img/structure/B14320246.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)
